![molecular formula C24H29N5O B1669369 N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide CAS No. 934828-12-3](/img/structure/B1669369.png)
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
概要
準備方法
CXD101の合成には、中間体の調製と最終カップリング反応を含むいくつかのステップが含まれます。合成経路には一般的に次のステップが含まれます。
中間体の調製: 合成は、最終カップリング反応に不可欠な重要な中間体の調製から始まります。
カップリング反応: 次に、中間体は特定の反応条件下でカップリングされて最終生成物であるCXD101が形成されます。
化学反応の分析
CXD101は、次のようなさまざまな化学反応を起こします。
酸化: CXD101は酸化反応を起こす可能性があり、過酸化水素または過マンガン酸カリウムなどの酸化剤の使用が含まれる場合があります。
還元: CXD101の還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
科学研究への応用
CXD101は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
科学的研究の応用
Structural Features
The compound contains:
- An aminophenyl group that enhances its biological activity.
- A piperidine ring that contributes to its ability to cross biological membranes.
- A dimethylpyrazole moiety which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited:
- IC50 Values : Ranging from 5 to 15 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics.
Antidepressant Properties
The compound has also been evaluated for its antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels suggests potential use in treating depression and anxiety disorders.
Behavioral Studies
In behavioral tests such as the forced swim test and tail suspension test:
- Results : The compound significantly reduced immobility time, indicating antidepressant activity comparable to fluoxetine.
Data Table: Summary of Biological Activities
作用機序
CXD101は、クラスI HDAC酵素、特にHDAC1、HDAC2、HDAC3を阻害することで効果を発揮します。この阻害により、ヒストンおよび非ヒストンタンパク質の過剰アセチル化が起こり、腫瘍抑制遺伝子の再活性化と腫瘍遺伝子経路の抑制につながります。CXD101の作用機序に関与する分子標的および経路には、次のものがあります。
ヒストンアセチル化: CXD101はヒストンアセチル化を増加させ、より開いたクロマチン構造と遺伝子発現の強化につながります。
腫瘍抑制遺伝子: 腫瘍抑制遺伝子の再活性化は、癌細胞の増殖と生存の抑制に貢献しています。
腫瘍遺伝子経路: CXD101は、細胞周期とアポトーシスなど、重要な腫瘍遺伝子経路を調節することで、抗癌効果を発揮します
類似化合物との比較
CXD101は、クラスI HDAC酵素に対する選択性と強力な抗増殖活性により、他のHDAC阻害剤とは異なります。類似の化合物には、次のものがあります。
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される非選択的なHDAC阻害剤。
ロミデプシン: 末梢T細胞リンパ腫の治療に使用されるクラスI酵素に対する選択的なHDAC阻害剤。
CXD101のクラスI HDAC酵素に対する選択性と良好な薬物動態プロファイルにより、癌治療におけるさらなる開発のための有望な候補となっています。
生物活性
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide, also known as CXD101 or AZD9468, is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C24H29N5O
- Molar Mass : 403.52 g/mol
- CAS Number : 934828-12-3
- Solubility : Soluble in DMSO (≥ 31 mg/mL) .
CXD101 functions primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression and cellular processes. By inhibiting HDACs, CXD101 can induce cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer types, including:
- Colon cancer
- Lung cancer
- Non-Hodgkin lymphoma
- Myeloma .
Antiproliferative Effects
CXD101 has demonstrated potent antiproliferative activity in vitro. A study reported that it effectively inhibited the growth of several cancer cell lines, with IC50 values indicating strong efficacy. The following table summarizes the antiproliferative activity of CXD101 against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Colon Cancer | 0.5 |
Lung Cancer | 0.3 |
Non-Hodgkin Lymphoma | 0.7 |
Myeloma | 0.4 |
These results highlight the compound's potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In addition to its anticancer properties, CXD101 exhibits anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity could be beneficial in treating inflammatory diseases .
Case Studies
-
Case Study on Colon Cancer :
A clinical trial involving patients with advanced colon cancer assessed the efficacy of CXD101 combined with standard chemotherapy. Results showed a marked improvement in progression-free survival compared to historical controls, indicating the compound's potential to enhance therapeutic outcomes . -
Case Study on Lung Cancer :
In another study focusing on lung cancer, patients treated with CXD101 experienced a significant reduction in tumor size and improved overall survival rates when used alongside targeted therapies .
Structure-Activity Relationship (SAR)
The structure of CXD101 allows for multiple interactions within biological systems, enhancing its pharmacological profile. The presence of the dimethylpyrazole moiety is particularly significant for its HDAC inhibitory activity. Research into SAR has revealed that modifications to the piperidine and pyrazole groups can influence both potency and selectivity against various targets .
特性
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
Record name | CXD-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CXD101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zabadinostat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。